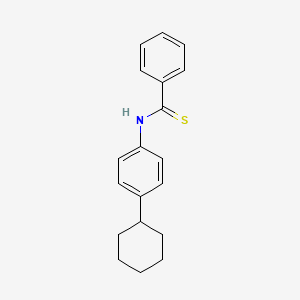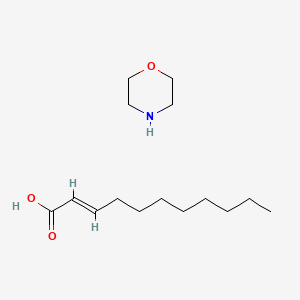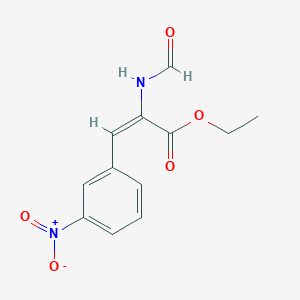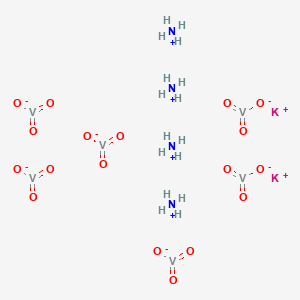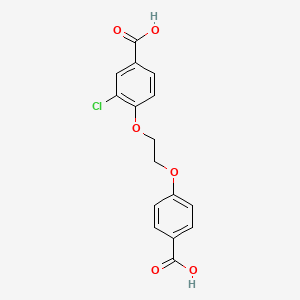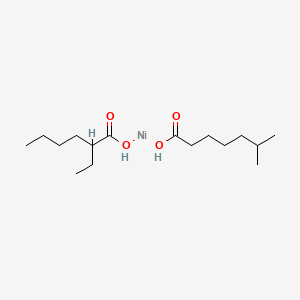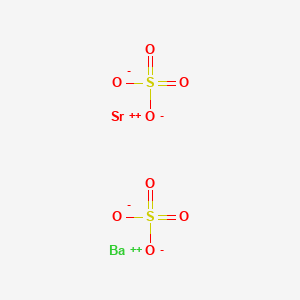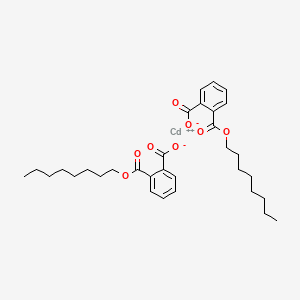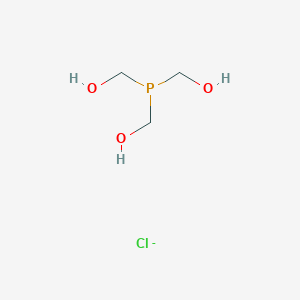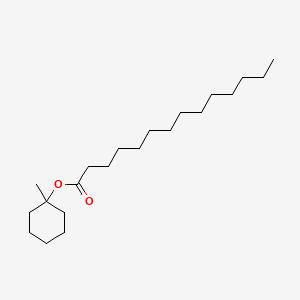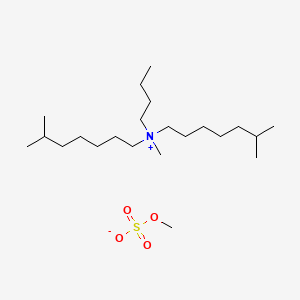
Butyldiisooctylmethylammonium methyl sulphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Butyldiisooctylmethylammonium methyl sulphate is a quaternary ammonium compound known for its surfactant properties. It is used in various industrial and research applications due to its ability to reduce surface tension and enhance the solubility of different substances.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of butyldiisooctylmethylammonium methyl sulphate typically involves the quaternization of butyldiisooctylmethylamine with methyl sulphate. The reaction is carried out in an organic solvent such as acetonitrile or dichloromethane under controlled temperature conditions, usually between 50°C to 70°C. The reaction mixture is stirred for several hours until the formation of the desired product is complete.
Industrial Production Methods: In industrial settings, the production of this compound is scaled up using large reactors. The process involves the same quaternization reaction but is optimized for higher yields and purity. The product is then purified through crystallization or distillation to remove any impurities.
Chemical Reactions Analysis
Types of Reactions: Butyldiisooctylmethylammonium methyl sulphate undergoes various chemical reactions, including:
Oxidation: It can be oxidized in the presence of strong oxidizing agents.
Reduction: It can be reduced under specific conditions using reducing agents.
Substitution: It can participate in nucleophilic substitution reactions where the methyl sulphate group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reagents like lithium aluminium hydride or sodium borohydride.
Substitution: Nucleophiles such as halides or hydroxides.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce various substituted ammonium salts.
Scientific Research Applications
Butyldiisooctylmethylammonium methyl sulphate is utilized in several scientific research fields:
Chemistry: It is used as a phase transfer catalyst in organic synthesis, facilitating the transfer of reactants between different phases.
Biology: It serves as a surfactant in the preparation of biological samples for microscopy and other analytical techniques.
Medicine: It is explored for its potential use in drug delivery systems due to its ability to enhance the solubility of hydrophobic drugs.
Industry: It is employed in the formulation of detergents, emulsifiers, and antistatic agents.
Mechanism of Action
The mechanism of action of butyldiisooctylmethylammonium methyl sulphate involves its interaction with various molecular targets. As a surfactant, it reduces surface tension by aligning at the interface of different phases, such as oil and water. This alignment disrupts the intermolecular forces, leading to the formation of micelles or emulsions. In biological systems, it can interact with cell membranes, altering their permeability and facilitating the transport of molecules.
Comparison with Similar Compounds
- 1-Butyl-3-methylimidazolium methyl sulphate
- 1-Ethyl-3-methylimidazolium ethyl sulphate
- 1-Butyl-3-methylimidazolium trifluoromethanesulfonate
Comparison: Butyldiisooctylmethylammonium methyl sulphate is unique due to its specific alkyl chain structure, which imparts distinct surfactant properties. Compared to similar compounds, it offers better solubility and stability in various solvents, making it more versatile for different applications. Its larger alkyl groups also provide enhanced hydrophobic interactions, which can be advantageous in certain industrial and research settings.
Properties
CAS No. |
93982-22-0 |
|---|---|
Molecular Formula |
C22H49NO4S |
Molecular Weight |
423.7 g/mol |
IUPAC Name |
butyl-methyl-bis(6-methylheptyl)azanium;methyl sulfate |
InChI |
InChI=1S/C21H46N.CH4O4S/c1-7-8-17-22(6,18-13-9-11-15-20(2)3)19-14-10-12-16-21(4)5;1-5-6(2,3)4/h20-21H,7-19H2,1-6H3;1H3,(H,2,3,4)/q+1;/p-1 |
InChI Key |
XWMSHCCTLYFBQF-UHFFFAOYSA-M |
Canonical SMILES |
CCCC[N+](C)(CCCCCC(C)C)CCCCCC(C)C.COS(=O)(=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



